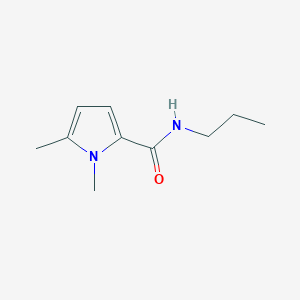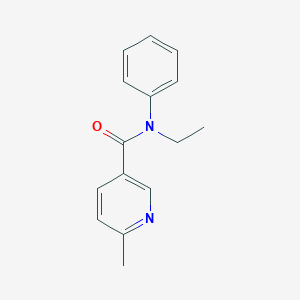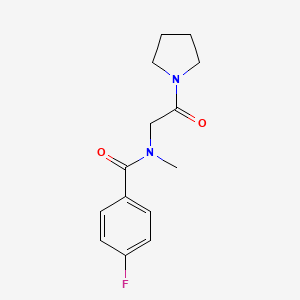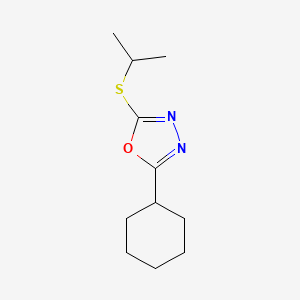![molecular formula C14H14ClN3O2 B7506824 [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone, commonly known as CPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPM is a pyrazole-based compound that has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
科学的研究の応用
CPM has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to possess antitumor, antifungal, and antibacterial properties. CPM has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CPM has been used in the synthesis of other pyrazole-based compounds with potential applications in drug discovery.
作用機序
The mechanism of action of CPM is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA replication and cell division. CPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
CPM has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA replication and cell division. In addition, CPM has been shown to have potential as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One of the advantages of using CPM in lab experiments is its potential as a fluorescent probe for the detection of metal ions. CPM is also relatively easy to synthesize using various methods. However, one of the limitations of using CPM in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
Future research on CPM could focus on its potential applications in drug discovery, particularly for the treatment of cancer and fungal infections. Studies could also investigate the mechanism of action of CPM and its potential as a fluorescent probe for the detection of metal ions. In addition, further research could explore the synthesis of other pyrazole-based compounds using CPM as a starting material.
合成法
CPM can be synthesized using various methods, including the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with morpholine and acetic anhydride. Another method involves the reaction of 2-chlorophenylhydrazine with 4-morpholinobutanone in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure CPM.
特性
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-4-2-1-3-10(11)12-9-13(17-16-12)14(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNRNXHOEXIVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)

![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)






![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)